molecular formula C9H8BrN3O2 B2385159 2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid CAS No. 2416228-87-8

2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid

Cat. No. B2385159
CAS RN: 2416228-87-8
M. Wt: 270.086
InChI Key: NDWLRUVIZQIWDM-UHFFFAOYSA-N
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Description

“2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid”, also known as ABMC, is an unusual compound with a cyclic structure. It’s a derivative of the amino acid lysine . It has potential applications in various fields.


Synthesis Analysis

The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk .


Molecular Structure Analysis

The molecular weight of “2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid” is 270.086. It has a cyclic structure.


Chemical Reactions Analysis

Various reactions like the Katrizky reaction, Haloform reaction, and nucleophilic substitution reactions, have been explored within this realm . Reactive PS-MS innovatively leverages these diverse chemical reactions to enhance the detection and quantification of analytes .


Physical And Chemical Properties Analysis

The physical form of “2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid” is powder . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Corrosion Inhibitors

Benzimidazole compounds, including “2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid”, have been mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . They are effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH, or salt solutions . They act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .

Synthesis of New Heterocyclic Compounds

“2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid” can be used as a raw material to synthesize new acrylonitrile derivatives and use these derivatives to prepare new heterocyclic compounds . The key precursor N-(1H-benzimidazole-2-yl)carbonylhydrazonoyl cyanide (2) is prepared by diazotization of 2-aminobenzimidazole (1) with malononitrile in pyridine .

Biological Activity Screening

The new heterocyclic compounds synthesized from “2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid” can be evaluated for their biological activity screening function . For example, compound 14 has been found to have significantly higher ABTS and antitumor activity than other compounds .

Antitumor Activity

The newly synthesized compounds have been tested for their antitumor activity on four cell lines: VERO (African green monkey kidney epithelial cells), MCF-7 (human breast cancer cell line), WI-38 (human lung fibroblast cell line), and HepG2 (human liver hepatocellular carcinoma cell line) . Compounds 9, 11, 15, 16, 22, 23, 24, and 25 have been found to be potent against the HepG2 cell line, while compounds 16, 22, and 25 are potent against the WI-38 cell line . Furthermore, compounds 16 and 22 have been found to be highly resistant to the VERO cell line . On the other hand, compounds 7, 14, 15, 16, and 22 have a strong effect on the MCF-7 cell line, while the rest of the compounds have a moderate effect on the MCF-7 cell line .

Mechanism of Action

Aminocaproic acid works as an antifibrinolytic. It is a derivative of the amino acid lysine. The fibrinolysis-inhibitory effects of aminocaproic acid appear to be exerted principally via inhibition of plasminogen activators and to a lesser degree through antiplasmin activity .

Safety and Hazards

The safety and hazards of “2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid” are not available in the search results. For detailed safety information, please refer to the material safety data sheet (MSDS) provided by the supplier .

properties

IUPAC Name

2-amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-13-7-5(10)2-4(8(14)15)3-6(7)12-9(13)11/h2-3H,1H3,(H2,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWLRUVIZQIWDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2Br)C(=O)O)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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